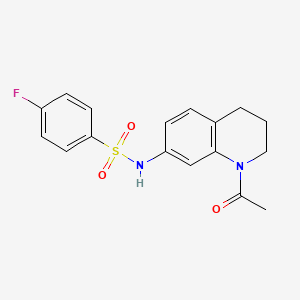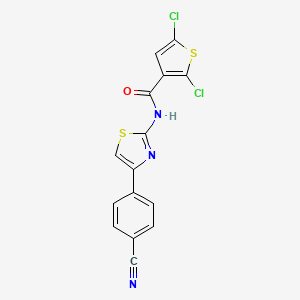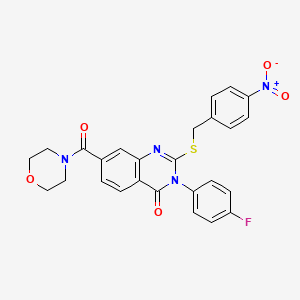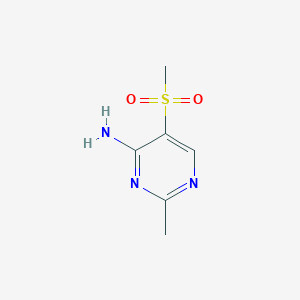![molecular formula C22H24FN3O3S2 B2543522 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 683770-41-4](/img/structure/B2543522.png)
4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a derivative of benzothiazole and sulfonamide, which are known for their biological activities. The structure of this compound suggests that it could have potential inhibitory effects on certain enzymes or receptors due to the presence of the sulfonamide group and the benzothiazole moiety.
Synthesis Analysis
The synthesis of related sulfonamide derivatives has been reported, where the introduction of various substituents into the dihydro-thiazole ring affects the activity and selectivity profiles of the compounds . Another study describes the synthesis of benzothiazole sulfonamide derivatives through a condensation reaction, which could be relevant to the synthesis of the compound . These methods could potentially be adapted for the synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied, with one paper reporting the X-ray coordinates of a related compound bound to cyclin-dependent kinase 5 (cdk5), revealing an unusual binding mode . This information could be useful in predicting the binding interactions of 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide with its potential biological targets.
Chemical Reactions Analysis
The reactivity of benzothiazole and sulfonamide groups has been explored in various chemical reactions. For instance, benzothiazole derivatives have been synthesized through reactions involving carboxylic acid hydrazides and diacetic acid derivatives in water, adhering to green chemistry principles . This suggests that the compound may also be amenable to synthesis through environmentally friendly reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the benzothiazole nucleus in the compound suggests it may have significant antibacterial, antifungal, and antimycobacterial activities, as demonstrated by related compounds . The specific substituents on the dihydro-thiazole ring can also affect the solubility, stability, and overall reactivity of the compound.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Enzyme Inhibition
Microwave-assisted synthesis techniques have been applied to create novel compounds, including those similar to the specified compound, to investigate their inhibition effects on human carbonic anhydrase isoforms. For instance, the synthesis of acridine-acetazolamide conjugates has demonstrated significant inhibition effects on cytosolic isoforms hCA I, II, VII, and membrane-bound hCA IV, with inhibition constants (KIs) in the low micromolar and nanomolar range. These findings suggest potential applications in designing inhibitors for carbonic anhydrases, which are implicated in various physiological and pathological processes (Ulus et al., 2016).
Antimicrobial Activity
The synthesis of novel compounds bearing the benzothiazole moiety, including structures similar to the specified compound, has been explored for their antimicrobial properties. Studies have shown that such compounds can exhibit potent antimicrobial activity, which highlights their potential in developing new therapeutic agents against resistant microbial strains (Jagtap et al., 2010).
Anticancer Agents
Research into the synthesis of indapamide derivatives, including those structurally related to the specified compound, has revealed their potential as anticancer agents. Specifically, certain derivatives have shown proapoptotic activity on melanoma cell lines, suggesting their utility in cancer treatment strategies (Yılmaz et al., 2015).
Radiolabeling and Biological Evaluation
Fluorinated derivatives of compounds structurally akin to the specified one have been synthesized and radiolabeled for biological evaluation. Studies in this domain have focused on assessing the pharmacokinetics and receptor binding of these compounds, contributing valuable insights into their potential medical applications, particularly in imaging and diagnostic processes (Lang et al., 1999).
Carbonic Anhydrase Inhibition for Therapeutic Applications
Exploratory research into the structural features of benzamide and thiazolidine derivatives, resembling the specified compound, has been conducted to assess their inhibitory effects on human carbonic anhydrase isoforms. Such studies are instrumental in the development of inhibitors with therapeutic potential in conditions like glaucoma, edema, and certain neurological disorders (Distinto et al., 2019).
Propriétés
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S2/c1-25-19-13-10-16(23)14-20(19)30-22(25)24-21(27)15-8-11-18(12-9-15)31(28,29)26(2)17-6-4-3-5-7-17/h8-14,17H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGKJRZZSRWEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B2543439.png)
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2543440.png)



![2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile](/img/structure/B2543446.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2543447.png)

![N-(1-cyanocyclohexyl)-2-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2543449.png)




